molecular formula C10H11NO2 B13335219 (S)-1-Phenylazetidine-2-carboxylic acid

(S)-1-Phenylazetidine-2-carboxylic acid

Cat. No.: B13335219
M. Wt: 177.20 g/mol
InChI Key: QPQDRZKUVIGWMV-VIFPVBQESA-N
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Description

(S)-1-Phenylazetidine-2-carboxylic acid is a chiral compound that belongs to the class of azetidine carboxylic acids. This compound is characterized by a four-membered azetidine ring with a phenyl group attached to the first carbon and a carboxylic acid group attached to the second carbon. The (S)-configuration indicates that the compound is the enantiomer with the specific spatial arrangement of atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Phenylazetidine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cyclization of N-phenylglycine derivatives under basic conditions. The reaction can be carried out using sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as the base, in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction conditions usually require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the use of continuous flow reactors, which allow for better control of reaction parameters and improved yields. Additionally, asymmetric synthesis using chiral catalysts can be employed to ensure the production of the desired enantiomer with high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Phenylazetidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of phenylazetidine ketones or aldehydes.

    Reduction: Formation of phenylazetidine alcohols or amines.

    Substitution: Formation of nitrophenylazetidine or halophenylazetidine derivatives.

Scientific Research Applications

(S)-1-Phenylazetidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (S)-1-Phenylazetidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site. Additionally, the compound can interact with cellular pathways, influencing processes like signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    ®-1-Phenylazetidine-2-carboxylic acid: The enantiomer of (S)-1-Phenylazetidine-2-carboxylic acid, with a different spatial arrangement of atoms.

    1-Phenylpyrrolidine-2-carboxylic acid: A similar compound with a five-membered pyrrolidine ring instead of a four-membered azetidine ring.

    1-Phenylazetidine-3-carboxylic acid: A structural isomer with the carboxylic acid group attached to the third carbon of the azetidine ring.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of the azetidine ring. This configuration imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

(2S)-1-phenylazetidine-2-carboxylic acid

InChI

InChI=1S/C10H11NO2/c12-10(13)9-6-7-11(9)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)/t9-/m0/s1

InChI Key

QPQDRZKUVIGWMV-VIFPVBQESA-N

Isomeric SMILES

C1CN([C@@H]1C(=O)O)C2=CC=CC=C2

Canonical SMILES

C1CN(C1C(=O)O)C2=CC=CC=C2

Origin of Product

United States

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